n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide
CAS No.: 98966-14-4
VCID: VC0195530
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, also known as acetaminophen dimer, is a synthetic organic compound with the molecular formula and a molecular weight of approximately 300.31 g/mol . Structurally, it features a biphenyl core, where two benzene rings are connected by a single bond, with hydroxyl groups at the 6 and 6' positions and acetamide groups at the 3 and 3' positions. This configuration allows for potential hydrogen bonding and influences its chemical behavior and biological activity. The compound can also be identified by the synonyms Acetaminophen Dimer and Acetamide, N,N'-(6,6'-dihydroxy[1,1'-biphenyl]-3,3'-diyl)bis- . This compound exhibits biological activities that may be relevant in pharmacology. Its structural similarity to acetaminophen suggests potential analgesic and antipyretic properties. Moreover, studies indicate that it may interact with biological targets such as macrophage migration inhibitory factor (MIF), which is implicated in inflammation and cancer. The compound has been shown to inhibit MIF's activity, suggesting a role in modulating inflammatory responses. Interaction studies have revealed that N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide can bind to proteins like macrophage migration inhibitory factor and inhibit MIF's tautomerase activity, providing insights into its potential therapeutic effects against inflammation-related conditions. Such studies highlight the compound's relevance in drug design aimed at modulating immune responses. Several compounds share structural or functional similarities with N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide. |
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CAS No. | 98966-14-4 |
Product Name | n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide |
Molecular Formula | C16H16N2O4 |
Molecular Weight | 300.31 g/mol |
IUPAC Name | N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide |
Standard InChI | InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20) |
Standard InChIKey | PHJCCQZHFLRCAA-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O |
Appearance | Gray Pink to Purple Brown Solid |
Purity | > 95% |
Synonyms | 2,2'-dihydroxy-5,5'-diacetyldiaminebiphenyl diOH-diAcNH-biphenyl N,N'-(6,6'-dihydroxy(1,1'-biphenyl)-3,3'-diyl)bisacetamide |
PubChem Compound | 130451 |
Last Modified | Apr 15 2024 |
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